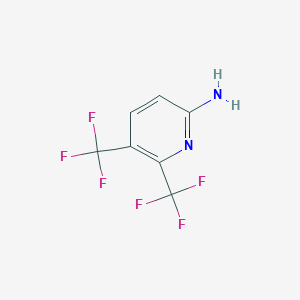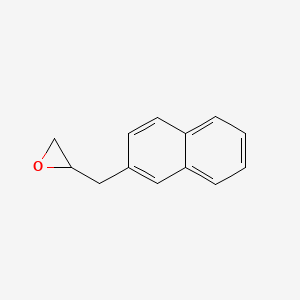
N-(2-((4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)amino)ethyl)pyridine-3-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that contains several functional groups and structural features common in medicinal chemistry. It has a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a sulfonamide group, which is often found in antibiotics . The methoxyphenyl group attached to the pyrimidine ring could potentially contribute to the compound’s lipophilicity and ability to interact with biological targets.
Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the various functional groups present. For example, the amino groups might be involved in acid-base reactions, while the sulfonamide could potentially undergo hydrolysis under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties such as melting point, boiling point, solubility, and stability would be influenced by the compound’s molecular structure. For example, the presence of polar and nonpolar groups could impact its solubility in different solvents .Wissenschaftliche Forschungsanwendungen
Antiviral Activity
The compound’s structural features make it a potential candidate for antiviral drug development. Researchers have explored its inhibitory effects against specific viral strains, including HIV-1 and HIV-2. By targeting critical viral enzymes or proteins, this compound may help combat viral infections .
Cancer Therapy
Given its sulfonamide moiety, this compound could play a role in cancer treatment. Sulfonamides have been investigated as inhibitors of carbonic anhydrase enzymes, which are essential for tumor growth and metastasis. Further studies are needed to assess its efficacy in specific cancer types .
Supramolecular Chemistry
The crystal structures of this compound reveal interesting intermolecular interactions. Researchers have studied its hydrogen bonding patterns and secondary interactions. Such insights contribute to the field of supramolecular chemistry, aiding in the design of functional materials and molecular assemblies .
Azo Dye Synthesis
As a starting material, this compound can participate in azo dye synthesis. Azo dyes find applications in textiles, printing, and coloring agents. Understanding its reactivity and selectivity in dye formation is crucial for industrial processes .
Pharmaceutical Intermediates
Secondary amines like this compound serve as building blocks for pharmaceuticals. They feature prominently in the synthesis of antidepressants, analgesics, and other therapeutic agents. Researchers explore their pharmacological properties and potential clinical applications .
Materials Science
The unique combination of aromatic rings, sulfonamide, and pyrimidine motifs makes this compound interesting for materials science. It could be incorporated into polymers, sensors, or catalysts. Investigating its properties and interactions with other materials is essential for advancing this field .
Safety And Hazards
Eigenschaften
IUPAC Name |
N-[2-[[4-(4-methoxyanilino)-6-methylpyrimidin-2-yl]amino]ethyl]pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O3S/c1-14-12-18(24-15-5-7-16(28-2)8-6-15)25-19(23-14)21-10-11-22-29(26,27)17-4-3-9-20-13-17/h3-9,12-13,22H,10-11H2,1-2H3,(H2,21,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUTHUSUXYJLNDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NCCNS(=O)(=O)C2=CN=CC=C2)NC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)amino)ethyl)pyridine-3-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-[(chloroacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2464356.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2464358.png)

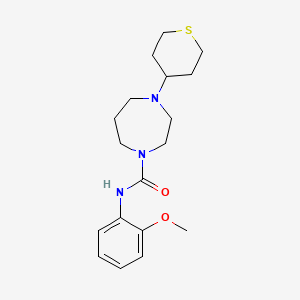
![3-fluoro-N-[(1H-imidazol-2-yl)methyl]-2-methylaniline](/img/structure/B2464362.png)
![6-[(4-fluorobenzyl)thio]-7-{4-[(4-phenylpiperazin-1-yl)carbonyl]benzyl}[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2464363.png)
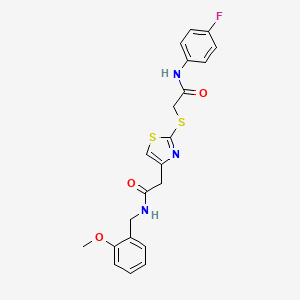
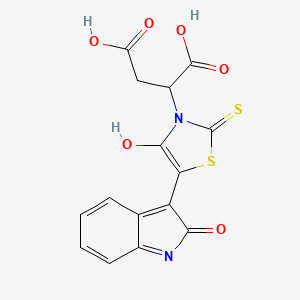
![4-methyl-N'-{[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}benzenesulfonohydrazide](/img/structure/B2464369.png)
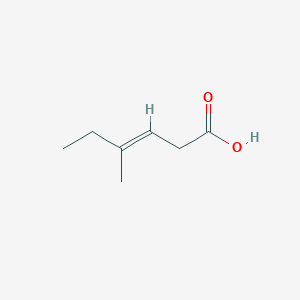
![(2Z)-2-[(2-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-yl 4-nitrobenzoate](/img/structure/B2464373.png)
![1-[(3-chlorophenyl)methyl]-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2464374.png)
